

# An In-Depth Technical Guide to 2-Methyl-1H-indole-3-carboxamide

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## Compound of Interest

Compound Name: *2-methyl-1H-indole-3-carboxamide*

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## Introduction

**2-Methyl-1H-indole-3-carboxamide** is a heterocyclic organic compound belonging to the indole carboxamide class. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the core basic properties of **2-methyl-1H-indole-3-carboxamide**, including its physicochemical characteristics, synthesis, and spectral data. While the broader class of indole carboxamides has been extensively studied, this guide focuses on the available specific data for the **2-methyl-1H-indole-3-carboxamide** derivative.

## Core Physicochemical Properties

**2-Methyl-1H-indole-3-carboxamide** is a white to almost white crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	174.2 g/mol	<a href="#">[1]</a>
Melting Point	224 - 227 °C	<a href="#">[1]</a>
Appearance	White to almost white crystalline powder	<a href="#">[1]</a>
CAS Number	67242-60-8	<a href="#">[1]</a>

## Synthesis and Characterization

The synthesis of **2-methyl-1H-indole-3-carboxamide** can be approached through a multi-step process, typically starting from the corresponding ester, ethyl 2-methyl-1H-indole-3-carboxylate. While a specific detailed protocol for the final amidation step to yield the target compound is not readily available in the reviewed literature, a general synthetic strategy can be outlined. This involves the initial synthesis of the ester, followed by its hydrolysis to the carboxylic acid, and subsequent amidation.

## General Synthetic Workflow

A plausible synthetic route is illustrated below. The initial step often involves a Fischer indole synthesis or a palladium-catalyzed cyclization to form the indole nucleus.



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A general synthetic workflow for **2-methyl-1H-indole-3-carboxamide**.

## Experimental Protocols

### Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

A common method for the synthesis of the precursor, ethyl 2-methyl-1H-indole-3-carboxylate, is the Fischer indole synthesis.[2]

- Reactants: A mixture of ethyl acetoacetate (0.05 mol) and glacial acetic acid (0.05 mol) is placed in a flat-bottom flask and refluxed in methanol (25 ml). Phenylhydrazine (0.05 mol) is added slowly over the first hour.[2]
- Reaction: The stirring is continued for an additional hour.[2]
- Work-up: The reaction mixture is poured into a beaker and stirred vigorously until it solidifies. Sufficient water is added, and the solid is filtered, dried, and recrystallized from ethanol to yield the product.[2]

Synthesis of 2-Methyl-1H-indole-3-carbohydrazide (as an example of a related amide)

While a specific protocol for the simple carboxamide is not detailed, the synthesis of the corresponding hydrazide provides insight into the reactivity of the ester.[2]

- Reactants: An ethanolic solution of ethyl 2-methyl-1H-indole-3-carboxylate (0.05 mol) is refluxed with hydrazine hydrate (0.05 mol) for 3 hours at 70°C.[2]
- Work-up: The reaction mixture is cooled and poured over crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol.[2]

## Spectral Data

Detailed spectral data for **2-methyl-1H-indole-3-carboxamide** is not extensively reported. However, data for its precursor, methyl 2-methyl-1H-indole-3-carboxylate, is available and provides a reference for the core indole structure.

Spectral Data for Methyl 2-methyl-1H-indole-3-carboxylate[1]

Data Type	Spectral Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.48 (brs, -NH), 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.30 (dd, J = 7.5Hz, 2 Hz, 1H), 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2.
HRMS (ESI)	m/z 190.0874 [M+H] <sup>+</sup> (calcd. for C <sub>11</sub> H <sub>12</sub> NO <sub>2</sub> : 190.0863).

## Potential Biological Activity and Signaling Pathways

The indole carboxamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antiviral agents.<sup>[2]</sup> However, specific studies on the biological activity and mechanism of action of **2-methyl-1H-indole-3-carboxamide** are limited.

Derivatives of the closely related 2-methyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.<sup>[2]</sup> These studies suggest that the analgesic effect may be attributed to anti-inflammatory action, potentially through the inhibition of cyclooxygenase, similar to non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[2]</sup>

Given the known activities of other indole carboxamides, it is plausible that **2-methyl-1H-indole-3-carboxamide** could interact with various signaling pathways. However, without specific experimental data for this compound, any depiction of a signaling pathway would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.

## Conclusion

**2-Methyl-1H-indole-3-carboxamide** is a compound of interest within the broader class of biologically active indole carboxamides. This guide has summarized its core physicochemical properties and provided context for its synthesis and characterization based on available data for closely related compounds. While the full biological profile and specific mechanisms of

action for **2-methyl-1H-indole-3-carboxamide** remain to be elucidated, the established activities of its structural analogs suggest it as a promising candidate for further investigation in drug discovery and development. Future research should focus on detailed biological screening and mechanistic studies to unlock the full therapeutic potential of this compound.

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## References

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